N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
Description
N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core fused with a hexahydropyridine ring. Key structural attributes include:
- A naphthalen-1-yl group at the carboxamide position, contributing to hydrophobic interactions.
- A piperidin-1-yl substituent at position 2, enhancing solubility and binding affinity.
- 4,7-dioxo functional groups, which may influence redox properties and hydrogen bonding.
This compound’s structural complexity positions it as a candidate for diverse pharmacological applications, though its exact bioactivity requires further exploration.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-naphthalen-1-yl-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c29-18-13-16(21(30)24-17-10-6-8-14-7-2-3-9-15(14)17)19-20(25-18)26-23(27-22(19)31)28-11-4-1-5-12-28/h2-3,6-10,16H,1,4-5,11-13H2,(H,24,30)(H2,25,26,27,29,31) |
InChI Key |
UNFQYXXLAOHUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC=CC5=CC=CC=C54)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the nucleophilic substitution reaction where a piperidine derivative is introduced to the core structure.
Attachment of the naphthalene group: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the naphthalene moiety to the core structure.
Formation of the carboxamide group: This can be achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halides, acids, or bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Potential
Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Line Studies : Compounds structurally similar to N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide have shown IC50 values as low as 0.6 μM against nasopharyngeal carcinoma cells (NPC-TW01) . This suggests potent cytotoxicity while sparing peripheral blood mononuclear cells at higher concentrations.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various synthetic routes:
- Formation of the Hexahydropyrido Framework : This involves cyclization reactions starting from appropriate precursors.
- Introduction of Functional Groups : Dioxo and carboxamide functionalities can be introduced via standard organic synthesis techniques such as acylation and oxidation reactions .
Case Study 1: Anticancer Activity
A study published in Pharmaceuticals examined the anticancer effects of pyrido[2,3-d]pyrimidine derivatives. It was found that compounds with structural similarities to N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine demonstrated enhanced activity against various cancer cell lines due to their ability to inhibit specific kinases involved in tumor growth .
Case Study 2: Mechanistic Insights
Another study focused on the mechanism by which these compounds exert their biological effects. It highlighted how the compound modulates signaling pathways associated with apoptosis and cell cycle regulation through its interaction with key regulatory proteins .
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyrido[2,3-d]pyrimidine Derivatives
Key Observations:
- The naphthalen-1-yl group (target compound) vs.
- Piperidin-1-yl (target and ) vs. benzyl () modifies steric bulk and electronic effects .
- Saturation differences (hexahydro vs. tetrahydro) influence conformational flexibility and binding kinetics .
Core Heterocyclic Modifications
- Pyrido[2,3-d]pyrimidine (target, ) vs.
- Dihydropyrimidin-2(1H)-one derivatives () lack the pyrido ring but share piperidine substituents, suggesting divergent bioactivity profiles .
Bioactivity and Target Interactions
Table 3: Bioactivity Clustering Based on Structural Similarity
Key Observations:
- Pyrrolo[2,3-d]pyrimidines () may induce apoptosis due to structural resemblance to known pro-apoptotic agents .
- Dihydropyrimidinones () exhibit broad-spectrum bioactivity, including antimicrobial effects, driven by substituent flexibility .
Physicochemical Property Analysis
Table 4: NMR and Purity Data Comparison
Key Observations:
Biological Activity
N-(naphthalen-1-yl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article delves into its biological properties, mechanisms of action, and potential applications.
Structural Overview
The compound features a multi-cyclic structure that includes:
- Naphthalene moiety : Enhances lipophilicity and potential interactions with biological targets.
- Pyrimidine derivative : Known for diverse biological activities.
- Piperidine ring : Often associated with various pharmacological effects.
The molecular formula is represented as , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms essential for its biological interactions.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells by activating caspases (e.g., caspase 3/7) at varying concentrations .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5a | HepG2 | 10 | Caspase activation |
| 9 | Huh-7 | 15 | Apoptosis induction |
| 16 | A549 | 12 | Cell cycle arrest |
Enzymatic Inhibition
The compound may also act as an inhibitor for various enzymes involved in cancer progression. For example:
- Epidermal Growth Factor Receptor (EGFR) : Preliminary studies indicate that related compounds could inhibit EGFR activity significantly .
Case Studies and Research Findings
- Study on Structure-Activity Relationship (SAR) :
- Molecular Docking Studies :
- Antioxidant Activity :
Potential Applications
Given its biological activities, this compound could have applications in:
- Cancer treatment : As a lead compound for developing new anticancer drugs.
- Enzyme inhibition : Targeting specific enzymes involved in tumor growth or metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
